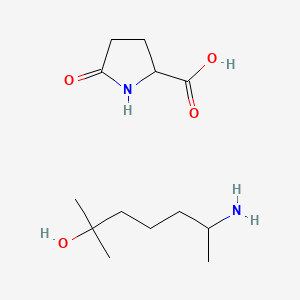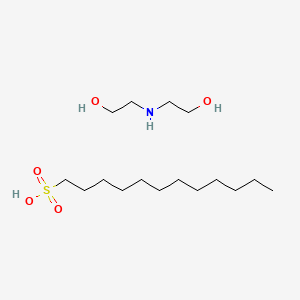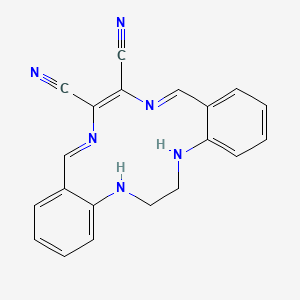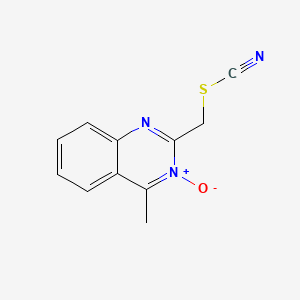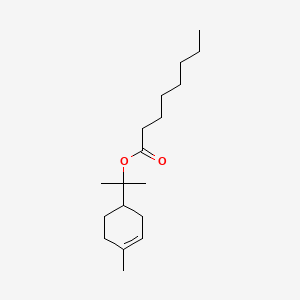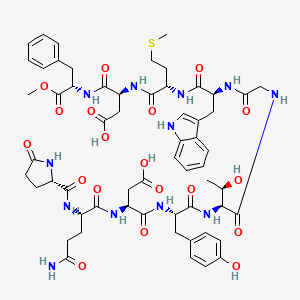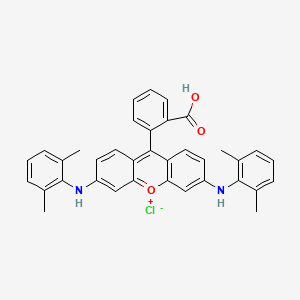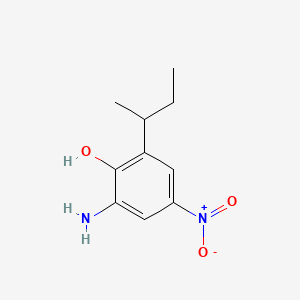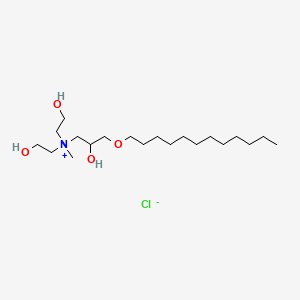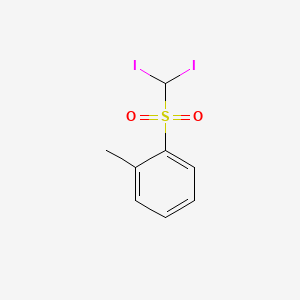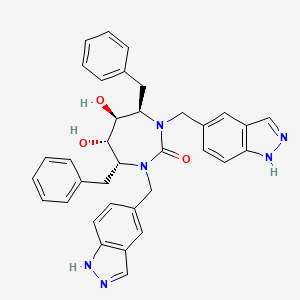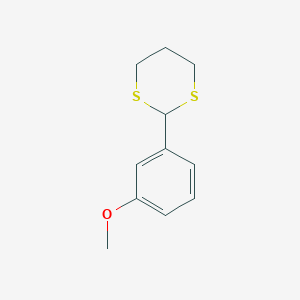
Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3,5-dichlorobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 256-323-4, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is primarily known for its role as a radical initiator in polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are combined under optimized conditions. The process includes purification steps to remove any impurities and ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can also be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions involving 2,2’-azobis(2-methylpropionitrile) can lead to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogens or other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while reduction can produce various amine compounds.
科学的研究の応用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: It is commonly used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: This compound is used in biochemical studies to investigate radical-mediated processes.
Medicine: Research into the potential therapeutic applications of 2,2’-azobis(2-methylpropionitrile) is ongoing, particularly in drug delivery systems.
Industry: It is utilized in the production of plastics, rubbers, and other materials due to its ability to initiate polymerization.
作用機序
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals. Upon thermal decomposition, it produces nitrogen gas and two radicals, which can initiate polymerization reactions. These radicals react with monomers to form polymer chains, making it an essential component in the production of various polymeric materials.
類似化合物との比較
Similar Compounds
Benzoyl peroxide: Another radical initiator used in polymerization.
Potassium persulfate: Commonly used in radical polymerization processes.
Azobisisobutyronitrile (AIBN): A similar compound with comparable applications.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it produces. This makes it particularly suitable for certain polymerization processes where controlled radical generation is crucial.
特性
CAS番号 |
47593-10-2 |
|---|---|
分子式 |
C18H14Cl4O6 |
分子量 |
468.1 g/mol |
IUPAC名 |
methyl 3,5-dichloro-4-[2-(2,6-dichloro-4-methoxycarbonylphenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C18H14Cl4O6/c1-25-17(23)9-5-11(19)15(12(20)6-9)27-3-4-28-16-13(21)7-10(8-14(16)22)18(24)26-2/h5-8H,3-4H2,1-2H3 |
InChIキー |
SEJHPENBJIHBLA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OCCOC2=C(C=C(C=C2Cl)C(=O)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


